molecular formula C6H9NO4 B14288342 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid CAS No. 114640-37-8

4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid

Cat. No.: B14288342
CAS No.: 114640-37-8
M. Wt: 159.14 g/mol
InChI Key: DQPYVGVLVDNBCQ-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors. These reactors allow for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazoles

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

114640-37-8

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

4-amino-2-methyl-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-6(5(9)10)2-3(7)4(8)11-6/h3H,2,7H2,1H3,(H,9,10)

InChI Key

DQPYVGVLVDNBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)N)C(=O)O

Origin of Product

United States

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